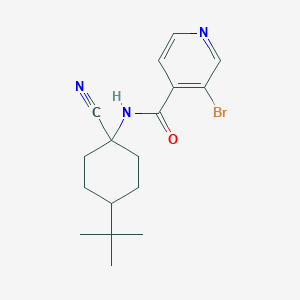

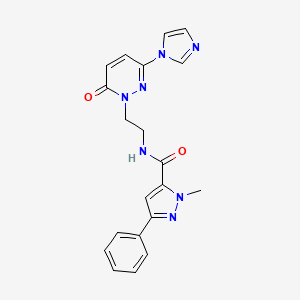

N-(2-(3-(1H-咪唑-1-基)-6-氧代哒嗪-1(6H)-基)乙基)-1-甲基-3-苯基-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including an imidazole ring, a pyridazine ring, and a pyrazole ring. These are all heterocyclic compounds, which are compounds that contain a ring structure containing atoms of at least two different elements .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, the synthesis of similar compounds often involves reactions such as transition metal catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the imidazole ring is known to participate in various reactions such as N-alkylation and N-acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. Generally, compounds with these types of rings have high thermal stability and are resistant to oxidation and reduction .科学研究应用

Medicinal Chemistry and Drug Development

Imidazoles are essential heterocyclic motifs in pharmaceuticals. This compound’s unique structure could serve as a scaffold for designing novel drugs. Researchers can explore its interactions with biological targets, such as enzymes or receptors, to develop potential therapeutics. By modifying substituents on the imidazole ring, scientists can fine-tune its pharmacological properties, including bioavailability, selectivity, and metabolic stability .

Proton-Conductive Materials

Given the coordination advantages of N-heterocyclic carboxylate ligands, this compound could contribute to the construction of metal-organic frameworks (MOFs) for proton conduction research. MOFs based on imidazole derivatives have shown promise in applications like fuel cells and sensors. Investigating the proton conductivity of this compound within MOFs could lead to innovative materials for energy storage and conversion .

a. Peptide/Protein Synthesis: Researchers can utilize N-acyl imidazole chemistry to synthesize peptides and proteins. The compound’s reactivity allows for efficient amide bond formation, making it valuable in solid-phase peptide synthesis and protein labeling .

b. Chemical Labeling of Native Proteins: By incorporating N-acyl imidazole-based tags, scientists can selectively label native proteins of interest (POIs). These tags enable site-specific modification, facilitating studies on protein function, localization, and interactions.

c. RNA Structural Analysis: N-acyl imidazoles can be employed to probe RNA structures. Their ability to react with specific functional groups in RNA molecules allows researchers to map secondary and tertiary structures, aiding in understanding RNA function and folding dynamics.

d. RNA Functional Manipulation: Functionalizing RNA with N-acyl imidazole derivatives provides a powerful tool for modulating RNA behavior. Researchers can selectively modify RNA sequences to alter their function, stability, or interactions with other biomolecules.

Optical Materials

Considering the compound’s aromatic and conjugated structure, it may find applications in optical materials. Researchers can explore its fluorescence properties, light absorption, or luminescence behavior for potential use in sensors, displays, or optoelectronic devices.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O2/c1-25-17(13-16(23-25)15-5-3-2-4-6-15)20(29)22-10-12-27-19(28)8-7-18(24-27)26-11-9-21-14-26/h2-9,11,13-14H,10,12H2,1H3,(H,22,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLGSLDYALZSDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2469796.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469797.png)